molecular formula C14H16BrNO2S B12202216 [(4-Bromonaphthyl)sulfonyl](methylpropyl)amine

[(4-Bromonaphthyl)sulfonyl](methylpropyl)amine

Cat. No.: B12202216
M. Wt: 342.25 g/mol
InChI Key: NYCTVSFDAMOOAS-UHFFFAOYSA-N
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Description

(4-Bromonaphthyl)sulfonylamine is an organic compound that features a bromonaphthyl group attached to a sulfonyl moiety, which is further connected to a methylpropylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromonaphthyl)sulfonylamine typically involves the reaction of 4-bromonaphthalene with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with methylpropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile to facilitate the reaction .

Industrial Production Methods

Industrial production of (4-Bromonaphthyl)sulfonylamine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Bromonaphthyl)sulfonylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the naphthyl ring .

Scientific Research Applications

(4-Bromonaphthyl)sulfonylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromonaphthyl)sulfonylamine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromonaphthyl moiety enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)sulfonylamine
  • (4-Bromonaphthyl)sulfonylamine
  • (4-Bromonaphthyl)sulfonylamine

Uniqueness

(4-Bromonaphthyl)sulfonylamine is unique due to the presence of the naphthyl ring, which provides enhanced aromaticity and stability compared to phenyl derivatives. This structural feature contributes to its higher binding affinity and specificity in biological applications .

Properties

Molecular Formula

C14H16BrNO2S

Molecular Weight

342.25 g/mol

IUPAC Name

4-bromo-N-butan-2-ylnaphthalene-1-sulfonamide

InChI

InChI=1S/C14H16BrNO2S/c1-3-10(2)16-19(17,18)14-9-8-13(15)11-6-4-5-7-12(11)14/h4-10,16H,3H2,1-2H3

InChI Key

NYCTVSFDAMOOAS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br

Origin of Product

United States

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